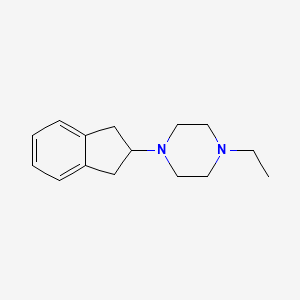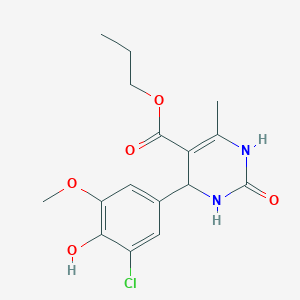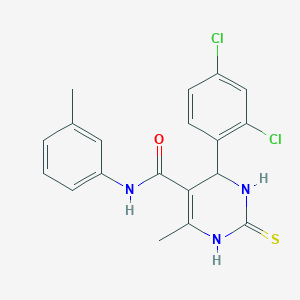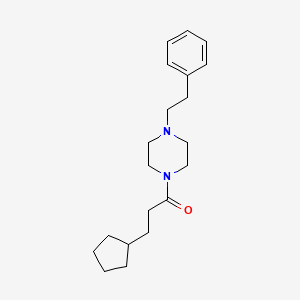![molecular formula C15H21N5 B4941003 N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B4941003.png)
N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine, also known as MTAPA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MTAPA is a spirocyclic compound that contains a triazaspiro ring system, which makes it structurally unique and interesting for research. In
Scientific Research Applications
N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has been shown to exhibit anticancer, antifungal, and antimicrobial activities. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions. In materials science, N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has been used as a building block for the synthesis of novel materials with interesting properties. In catalysis, N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has been shown to be an efficient catalyst for various organic reactions.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine is not fully understood, but it is believed to involve the formation of stable complexes with metal ions, which can then interact with biological molecules and disrupt their function. N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has been shown to bind to DNA and inhibit its replication, which may contribute to its anticancer activity. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes and metabolic pathways.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of mitochondrial function. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, including its toxicity and potential side effects. Careful handling and experimentation are required to ensure safety and accuracy in lab experiments.
Future Directions
There are several future directions for research on N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine, including the development of new synthetic methods, the exploration of its potential as a drug delivery system, and the investigation of its mechanism of action. Other potential areas of research include the synthesis of novel materials using N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine as a building block, and the development of new catalytic applications for N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine.
Synthesis Methods
N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine can be synthesized using a multistep process that involves the reaction of 4-methylphenyl hydrazine with 2,4-pentanedione to form a hydrazone intermediate. This intermediate is then reacted with 1,3-cyclohexanedione to form the spirocyclic compound N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine. The synthesis method has been optimized and improved over time, and various modifications have been made to increase the yield and purity of the product.
properties
IUPAC Name |
4-N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5/c1-11-5-7-12(8-6-11)17-14-18-13(16)19-15(20-14)9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3,(H4,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHVBUBNYPMQAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3(CCCCC3)N=C(N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B4940929.png)
![ethyl 4-{[(4-fluorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B4940930.png)
![1-(3-chlorophenyl)-5-{[(2-chlorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4940932.png)


![2-(4-chlorophenyl)-4-{[(2-methoxy-4-nitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4940951.png)
![3-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4940957.png)
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4940963.png)



![N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea](/img/structure/B4940996.png)
![ethyl 2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B4940999.png)
![[1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol](/img/structure/B4941002.png)